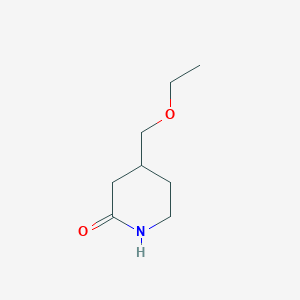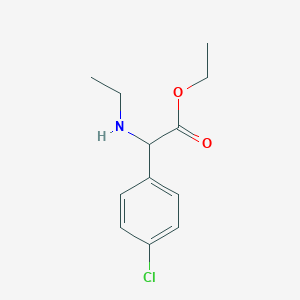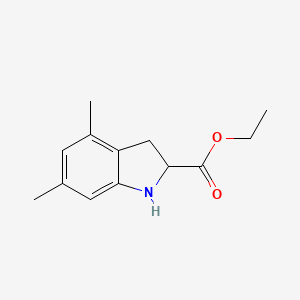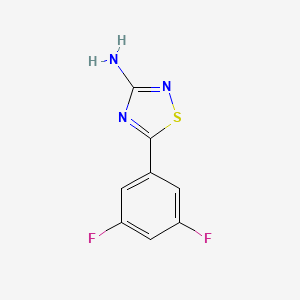
5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine: is a chemical compound with the following molecular formula:
C6H5F2N3S
and a molecular weight of approximately 157.91 g/mol . It belongs to the class of thiadiazole derivatives and exhibits interesting properties due to its fluorine substitution pattern.Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine involves the following steps:
Amination of 3,5-Difluorophenylboronic acid: The boronic acid derivative reacts with an amine source (such as ammonia or an amine salt) to form the desired thiadiazole amine.
Thiadiazole Formation: The aminated boronic acid undergoes cyclization with sulfur and nitrogen sources to yield the target compound.
Amination: The reaction typically occurs under mild conditions (room temperature to reflux) using a suitable solvent (e.g., ethanol, water).
Thiadiazole Formation: Cyclization reactions are often carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Industrial Production Methods:: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield the corresponding amine or hydrazine derivatives.
Substitution: Substitution reactions at the fluorine atoms can modify the compound’s properties.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) for fluorine substitution.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Amines or hydrazines.
- Substitution: Various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Employed in material science and agrochemical research.
Wirkmechanismus
The exact mechanism of action for 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, this compound’s unique fluorine substitution pattern sets it apart from other thiadiazoles.
Eigenschaften
Molekularformel |
C8H5F2N3S |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
5-(3,5-difluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
InChI-Schlüssel |
QZHYLXQWPGQHLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=NS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


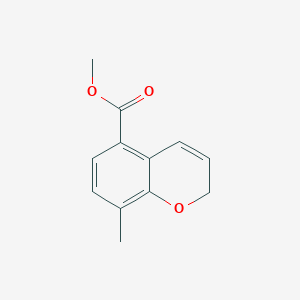




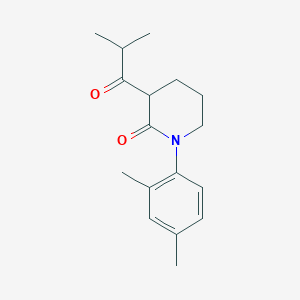
amine](/img/structure/B13217313.png)
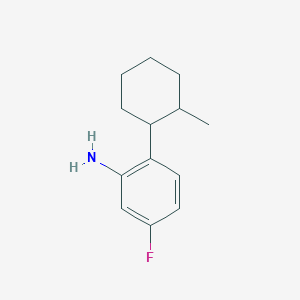
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
